molecular formula C7H9NO4S2 B3020520 2-(Thiophene-2-sulfonamido)propanoic acid CAS No. 82068-11-9

2-(Thiophene-2-sulfonamido)propanoic acid

Cat. No. B3020520
CAS RN: 82068-11-9
M. Wt: 235.27
InChI Key: XIODLOBECJQIKS-UHFFFAOYSA-N
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Description

2-(Thiophene-2-sulfonamido)propanoic acid is a compound that falls within the broader category of thiophene sulfonamide derivatives. These compounds have been studied for various applications, including their role in enhancing the performance of high-voltage batteries and as potential therapeutic agents. For instance, 2-thiophene sulfonamide (2-TS) has been shown to improve the performance of lithium-ion batteries by functioning as a multi-functional additive in the electrolyte . Additionally, derivatives of thiophene sulfonamides have been evaluated for their ocular hypotensive activity, indicating potential use in treating glaucoma .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various chemical reactions. A study reports the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety via the Suzuki–Miyaura cross-coupling reactions, which is a palladium-catalyzed process that couples aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method provides a convenient approach to obtain a range of thiophene sulfonamide derivatives with different substituents, which can significantly affect their biological and chemical properties.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The variations in the substituents attached to the thiophene ring, such as in the case of the ocular hypotensive agents, can influence the molecule's potency, solubility, and binding properties .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions. For example, the study on the Suzuki–Miyaura cross-coupling reactions demonstrates the versatility of these compounds in forming new bonds and creating a diverse array of derivatives . Additionally, the presence of the sulfonamide group can lead to interactions with other chemical species, as seen in the case of 2-TS, where it reacts with H2O/HF residues to alleviate the decomposition of LiPF6 in battery electrolytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The solubility, pKa, and binding characteristics are critical for their application in medicinal chemistry, as seen in the optimization of these properties for ocular hypotensive activity . In the context of battery technology, the ability of 2-TS to form uniform and dense low-resistance films on electrodes is a key property that enhances the cycle performance and lifespan of lithium-ion batteries .

Safety And Hazards

The safety information for “2-(Thiophene-2-sulfonamido)propanoic acid” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIODLOBECJQIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophene-2-sulfonamido)propanoic acid

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